molecular formula C16H14F3N3O3S2 B3003510 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034367-07-0

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B3003510
CAS No.: 2034367-07-0
M. Wt: 417.42
InChI Key: FOXJBGYCKZVVMS-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a research-grade chemical agent recognized for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as a "chemosensor" for its role in detecting a wide array of noxious environmental irritants and endogenous inflammatory mediators [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002568/]. As an antagonist, this compound binds to the TRPA1 channel, effectively blocking its activation. This mechanism is of significant interest in preclinical research for investigating the neurobiological pathways underlying pain sensation, neurogenic inflammation, and airway hypersensitivity associated with conditions like asthma and chronic cough [https://www.nature.com/articles/nrd4106]. The molecular structure, incorporating a sulfonamide group linked to a trifluoromethoxy phenyl ring and a thiophene-pyrazole heterocyclic system, is characteristic of a class of synthetic molecules designed for high-affinity interaction with the TRPA1 receptor, providing researchers with a valuable tool for dissecting TRPA1-mediated signaling in vitro and in vivo. Its application is crucial for validating TRPA1 as a therapeutic target and for elucidating its complex role in sensory biology and disease pathophysiology.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S2/c17-16(18,19)25-13-1-3-14(4-2-13)27(23,24)20-7-9-22-8-5-15(21-22)12-6-10-26-11-12/h1-6,8,10-11,20H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXJBGYCKZVVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
  • Thiophene Moiety : Adds to the compound's electronic properties and potential interactions with biological targets.
  • Benzenesulfonamide Group : Associated with various pharmacological effects, particularly in antibacterial activity.

Antibacterial Activity

Research indicates that compounds containing pyrazole and thiophene structures exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that related compounds significantly inhibited COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like diclofenac. For example, certain derivatives showed IC50 values around 55.65 μg/mL, indicating promising anti-inflammatory potential .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and bacterial growth by binding to their active sites.
  • Receptor Modulation : It may also act on specific receptors, modulating their activity and influencing cellular pathways.

Study 1: Antibacterial Efficacy

A study conducted on a series of thiophene-pyrazole derivatives demonstrated that several compounds exhibited superior antibacterial activity compared to standard treatments like ampicillin. Notably, the derivatives were effective against resistant strains of bacteria, highlighting their potential as new antibacterial agents .

Study 2: Anti-inflammatory Properties

In another investigation, a derivative of the compound was tested in an acute inflammatory model using rats. The results showed a significant reduction in paw swelling and body weight loss, comparable to the effects observed with aspirin treatment. This suggests that the compound could serve as an effective anti-inflammatory agent .

Data Summary Table

Property Value
Molecular FormulaC₁₅H₁₈F₃N₂O₃S
Molecular Weight353.36 g/mol
Antibacterial MIC0.008 - 0.046 μg/mL
COX-2 IC50~55.65 μg/mL
Anti-inflammatory EfficacyComparable to diclofenac

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Sulfonamide Derivatives with Varied Heterocycles

a. Pyrazine-Substituted Analog
  • Compound : N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
  • Comparison: Structural Difference: Replaces thiophen-3-yl with pyrazin-2-yl, introducing a nitrogen-rich heterocycle. Molecular Weight: Identical (413.4 g/mol), suggesting similar size but divergent electronic profiles.
b. Trifluoromethyl-Substituted Pyrazole Derivatives
  • Compound : 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
  • Comparison: Structural Difference: Features a trifluoromethyl group on the pyrazole and a 4-methylphenyl substituent.

Substituent Effects on Benzenesulfonamide Moieties

a. Trifluoromethoxy vs. Trifluoromethyl
  • Trifluoromethoxy : Bulkier and less electron-withdrawing than trifluoromethyl, which may influence binding pocket interactions and solubility .
  • Example : The target compound’s trifluoromethoxy group could improve membrane permeability compared to the trifluoromethyl analog.
b. Methoxy and Halogen Substituents
  • Compounds: N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f) and 3-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1h) .
  • Comparison :
    • Methoxy and fluorine substituents modulate electronic effects and lipophilicity. Fluorine’s electronegativity may enhance binding affinity, while methoxy groups improve solubility.

Melting Points and Solubility

  • Pyrazine Analog : Data unavailable, but nitrogen-rich heterocycles often reduce melting points due to decreased symmetry.

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